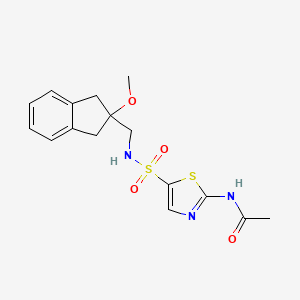

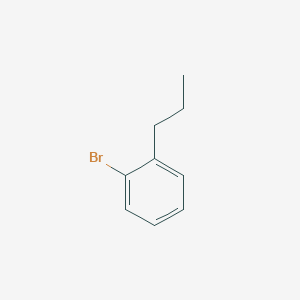

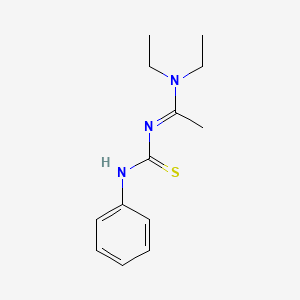

![molecular formula C13H13N3O3S2 B2752857 N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide CAS No. 852453-45-3](/img/structure/B2752857.png)

N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the formation of an alkynylpalladium iodide intermediate from the reaction . The process takes place under the catalysis of the simple PdI2/KI system under relatively mild conditions . The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection .Molecular Structure Analysis

The molecular structure of this compound is complex. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions of this compound are diverse. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

Cerebrovascular Applications

A study by Barnish et al. (1980) describes a series of imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamide carbonic anhydrase inhibitors, highlighting their potential in increasing cerebral blood flow without causing significant metabolic acidosis. This application suggests a therapeutic potential for cerebrovascular conditions such as preventing stroke or treating conditions that benefit from increased cerebral blood flow. Read more about this research.

Antimicrobial and Anti-inflammatory Activities

Shetty et al. (2010) synthesized novel imidazo[2,1-b]thiazole sulfides and sulfones, demonstrating their efficacy as anthelmintic and anti-inflammatory agents. This research broadens the scope of N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide derivatives for potential use in treating infections and inflammation. Read more about this research.

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yield. These compounds are promising for photodynamic therapy (PDT) applications in cancer treatment due to their excellent photophysical properties and potential as Type II photosensitizers. Read more about this research.

Anticancer Potential

Tsai et al. (2016) evaluated the anticancer effect of novel aminothiazole-paeonol derivatives on various cancer cell lines, identifying compounds with significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma. This study underscores the potential of these derivatives in developing new anticancer agents. Read more about this research.

Antimicrobial and Antiproliferative Agents

El-Gilil (2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing their effectiveness as antimicrobial and antiproliferative agents. This research highlights the potential of these compounds in treating infections and cancer, particularly showing potent activity against lung and liver carcinoma cell lines. Read more about this research.

Safety and Hazards

Mecanismo De Acción

Target of Action

Imidazo[2,1-b]thiazoles, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The synthesis of imidazo[2,1-b]thiazoles involves an ordered sequence of steps, including amine-induced n-deprotection and oxidative aminocarbonylation of the triple bond . This suggests that the compound may interact with its targets through similar mechanisms.

Result of Action

Imidazo[2,1-b]thiazoles have been found to exhibit antitumor activity, suggesting that this compound may have similar effects .

Propiedades

IUPAC Name |

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S2/c1-19-11-2-4-12(5-3-11)21(17,18)14-8-10-9-16-6-7-20-13(16)15-10/h2-7,9,14H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFMGOOYDOWDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

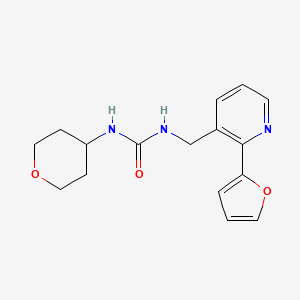

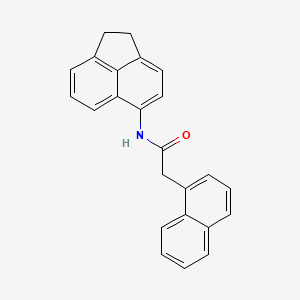

![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2752775.png)

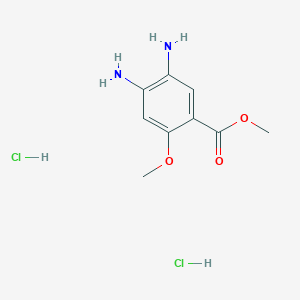

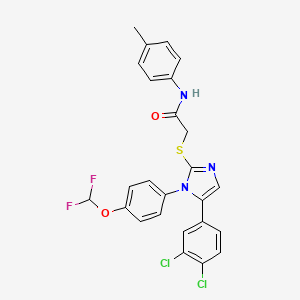

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)

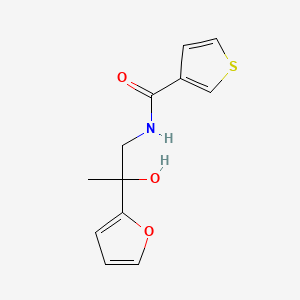

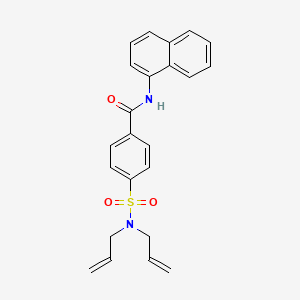

![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)